molecular formula C9H12O6 B1367146 (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid CAS No. 76784-95-7

(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid

Cat. No. B1367146
Key on ui cas rn: 76784-95-7
M. Wt: 216.19 g/mol
InChI Key: WTNDADANUZETTI-JKUQZMGJSA-N
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Patent
US07569708B2

Procedure details

Into a four-necked flask equipped with a thermometer, a stirrer, a condenser and a heat controller, were charged 100 parts of 1,2,4-cyclohexanetricarboxylic acid, 67 parts of acetic anhydride and 333 parts of glacial acetic acid. The contents were stirred for anhydrization at 120° C. for one hour under heating in a nitrogen gas flow. After cooling to 25° C., the precipitated crystals were separated by filtration and dried in a nitrogen gas flow to obtain a white, solid 1,2,4-cyclohexanetricarboxylic acid-1,2-anhydride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:13]([OH:15])=[O:14])[CH2:6][CH2:5][CH:4]([C:7]([OH:9])=[O:8])[CH2:3][CH:2]1[C:10]([OH:12])=O.C(OC(=O)C)(=O)C>C(O)(=O)C>[CH:1]12[C:13](=[O:14])[O:15][C:10](=[O:12])[CH:2]1[CH2:3][CH:4]([C:7]([OH:9])=[O:8])[CH2:5][CH2:6]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C(CC(CC1)C(=O)O)C(=O)O)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The contents were stirred for anhydrization at 120° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a four-necked flask equipped with a thermometer, a stirrer, a condenser
TEMPERATURE
Type
TEMPERATURE
Details
under heating in a nitrogen gas flow
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 25° C.
CUSTOM
Type
CUSTOM
Details
the precipitated crystals were separated by filtration
CUSTOM
Type
CUSTOM
Details
dried in a nitrogen gas flow

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C12C(CC(CC1)C(=O)O)C(=O)OC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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